molecular formula C5H5NO3 B14669795 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- CAS No. 51255-10-8

2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl-

Cat. No.: B14669795
CAS No.: 51255-10-8
M. Wt: 127.10 g/mol
InChI Key: WTXOSGFCAJSFHN-UHFFFAOYSA-N
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Description

Structure and Nomenclature 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- (CAS: 34314-63-1; molecular formula: C₅H₅NO₃), also termed 3-oxathymine, is a heterocyclic compound featuring a six-membered oxazine ring with two ketone groups at positions 2 and 6 and a methyl substituent at position 5 (Figure 1). Its structure mimics pyrimidine bases, contributing to its biological relevance .

Synthesis
The compound is synthesized via two primary routes:

Polyphosphoric acid-catalyzed cyclization of β-(N-ethoxycarbonylamino)-2-methacrylic acid.

Ring closure of citraconimide using sodium hypochlorite .

Properties

CAS No.

51255-10-8

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

5-methyl-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C5H5NO3/c1-3-2-6-5(8)9-4(3)7/h2H,1H3,(H,6,8)

InChI Key

WTXOSGFCAJSFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.

    Substitution: Substitution reactions can occur at different positions on the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine dione derivatives, while substitution reactions could introduce various functional groups onto the oxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular weight: 127.07 g/mol (calculated from C₅H₅NO₃).
  • Density: ~1.416 g/cm³ (analogous to the unsubstituted parent compound) .
  • Solubility: Moderate in polar solvents due to the oxazine ring’s polarity, reduced by the methyl group’s hydrophobicity .

Biological Activity
5-Methyl-1,3-oxazine-2,6(3H)-dione exhibits:

  • Antimicrobial effects : Demonstrated against bacterial strains in vitro.
  • Antileukemic activity : Significant inhibition of L1210 leukemia cell proliferation, comparable to 5-fluorouracil derivatives .

Comparison with Similar Compounds

Structural Analogs within the 1,3-Oxazine-2,6-dione Family

Table 1: Key Properties of Substituted 1,3-Oxazine-2,6-diones

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Biological Activity References
5-Methyl-1,3-oxazine-2,6(3H)-dione 5-CH₃ C₅H₅NO₃ 127.07 Polyphosphoric acid, citraconimide/NaOCl Antileukemic, antimicrobial
5-Fluoro-1,3-oxazine-2,6(3H)-dione 5-F C₄H₂FNO₃ 131.06 Fluoroxytrifluoromethane reaction Antileukemic
5-Iodo-1,3-oxazine-2,6(3H)-dione 5-I C₄H₂INO₃ 239.97 Not specified Undocumented
4-Bromo-1,3-oxazine-2,6(3H)-dione 4-Br C₄H₂BrNO₃ 191.97 Not specified Undocumented
Parent compound (3-oxauracil) None C₄H₃NO₃ 113.07 Multiple methods Antineoplastic (L1210 leukemia)

Key Findings:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., F, Cl) enhance reactivity in nucleophilic reactions (e.g., azide attacks), while electron-donating groups (e.g., CH₃) reduce it. This explains the smooth reaction of dichloromaleic anhydride (Cl-substituted) versus dimethylmaleic anhydride (CH₃-substituted) in analogous systems .
  • The 5-methyl derivative’s reduced electrophilicity may limit its utility in reactions requiring carbonyl activation.

Biological Activity Trends: 5-Methyl vs. 5-Fluoro: The 5-fluoro analog shows higher antileukemic potency due to fluorine’s electronegativity, enhancing DNA intercalation or enzyme inhibition. However, the 5-methyl derivative offers improved metabolic stability owing to reduced susceptibility to enzymatic oxidation .

Physicochemical Properties: Solubility: Halogenated derivatives (F, I, Br) exhibit higher polarity than the 5-methyl analog, improving aqueous solubility.

Comparison with Related Heterocycles

Thiazine-diones ():

  • Core Structure : Replacing oxygen with sulfur in the heterocycle increases ring aromaticity and alters electronic properties.
  • Applications : Thiazine-diones are used in hybrid chalcone synthesis for antimicrobial agents, suggesting broader medicinal chemistry applications compared to oxazine-diones .

1,3,4-Oxadiazoles ():

  • Reactivity : Oxadiazoles are more reactive in click chemistry and serve as corrosion inhibitors, highlighting divergent industrial uses compared to oxazine-diones .

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